molecular formula C75H110N24O16S2 B1591600 C-Terminal peptide bombesin CAS No. 81608-29-9

C-Terminal peptide bombesin

Cat. No.: B1591600
CAS No.: 81608-29-9
M. Wt: 1668 g/mol
InChI Key: IFIFCDMFVPNPSB-QEJDUTAOSA-N
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Description

C-Terminal peptide bombesin is a biologically active peptide originally isolated from the skin of the European fire-bellied toad, Bombina bombina. This peptide is known for its role in various physiological processes, including smooth muscle contraction, secretion of gastrointestinal hormones, and regulation of homeostatic mechanisms. The peptide sequence of bombesin is composed of 14 amino acid residues, with the C-terminal portion being crucial for its biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of C-terminal peptide bombesin can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The C-terminal end of the peptide is typically modified to enhance stability and activity. Commonly used methods for C-terminal modification include the carbodiimide method and the activated-ester method .

Industrial Production Methods: Industrial production of this compound involves large-scale SPPS, followed by purification using high-performance liquid chromatography (HPLC). The peptide is then characterized using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to confirm its structure and purity .

Chemical Reactions Analysis

Types of Reactions: C-terminal peptide bombesin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

C-terminal peptide bombesin has a wide range of scientific research applications:

Mechanism of Action

C-terminal peptide bombesin exerts its effects by binding to specific G-protein coupled receptors, known as bombesin receptors. Upon binding, the peptide activates intracellular signaling pathways, leading to various physiological responses. For example, in the gastrointestinal tract, bombesin stimulates the secretion of gastrin and other hormones, while in the central nervous system, it modulates neurotransmitter release .

Comparison with Similar Compounds

Uniqueness: C-terminal peptide bombesin is unique due to its specific receptor-binding properties and its ability to modulate a wide range of physiological processes. Its high affinity for bombesin receptors makes it a valuable tool for targeted drug delivery and cancer therapy .

Properties

IUPAC Name

(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]butanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H110N24O16S2/c1-39(2)26-52(68(109)92-50(63(78)104)21-25-117-7)94-69(110)54(29-44-33-81-37-87-44)90-61(103)36-86-73(114)62(40(3)4)98-64(105)41(5)89-67(108)53(28-43-32-84-49-13-9-8-12-47(43)49)95-70(111)55(30-45-34-82-38-88-45)96-71(112)56(31-59(77)101)91-60(102)35-85-66(107)51(14-10-22-83-75(79)80)93-72(113)58-15-11-23-99(58)74(115)57(27-42-16-18-46(100)19-17-42)97-65(106)48(76)20-24-116-6/h8-9,12-13,16-19,32-34,37-41,48,50-58,62,84,100H,10-11,14-15,20-31,35-36,76H2,1-7H3,(H2,77,101)(H2,78,104)(H,81,87)(H,82,88)(H,85,107)(H,86,114)(H,89,108)(H,90,103)(H,91,102)(H,92,109)(H,93,113)(H,94,110)(H,95,111)(H,96,112)(H,97,106)(H,98,105)(H4,79,80,83)/t41-,48-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIFCDMFVPNPSB-QEJDUTAOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CCSC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H110N24O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1668.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81608-29-9
Record name Gastrin releasing peptide (14-27)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081608299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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